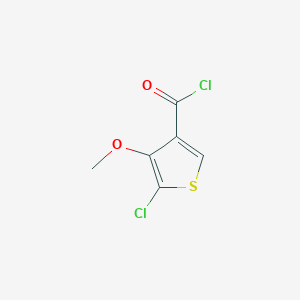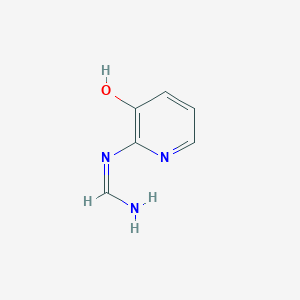
N'-(3-hydroxypyridin-2-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxypyridin-2-yl)methanimidamide, also known as HPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N'-(3-hydroxypyridin-2-yl)methanimidamide is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to reduce oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N'-(3-hydroxypyridin-2-yl)methanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile molecule for drug development. However, there are also limitations to using N'-(3-hydroxypyridin-2-yl)methanimidamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the toxicity and pharmacokinetics of N'-(3-hydroxypyridin-2-yl)methanimidamide need to be further studied to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research of N'-(3-hydroxypyridin-2-yl)methanimidamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetics and toxicity for in vivo studies. N'-(3-hydroxypyridin-2-yl)methanimidamide also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research is needed to determine its efficacy in these diseases and to develop N'-(3-hydroxypyridin-2-yl)methanimidamide-based therapeutics.
Synthesis Methods
The synthesis of N'-(3-hydroxypyridin-2-yl)methanimidamide involves the reaction of 2-aminopyridine with formaldehyde and formic acid. This reaction yields N'-(3-hydroxypyridin-2-yl)methanimidamide as a yellow solid, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of N'-(3-hydroxypyridin-2-yl)methanimidamide can be further improved by optimizing the reaction conditions.
Scientific Research Applications
N'-(3-hydroxypyridin-2-yl)methanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(3-hydroxypyridin-2-yl)methanimidamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
properties
CAS RN |
193413-17-1 |
|---|---|
Product Name |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C6H7N3O/c7-4-9-6-5(10)2-1-3-8-6/h1-4,10H,(H2,7,8,9) |
InChI Key |
WSENWMJRKNTCRK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/N=C\N)O |
SMILES |
C1=CC(=C(N=C1)N=CN)O |
Canonical SMILES |
C1=CC(=C(N=C1)N=CN)O |
synonyms |
Methanimidamide, N-(3-hydroxy-2-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





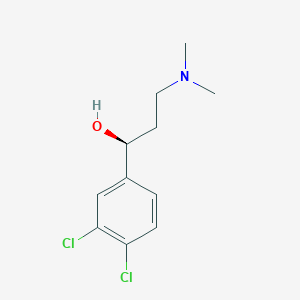
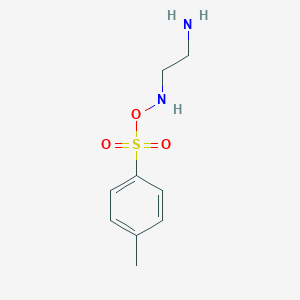


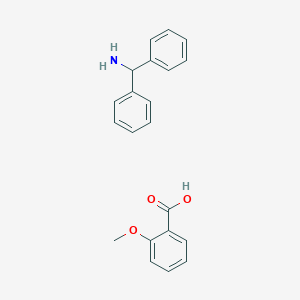
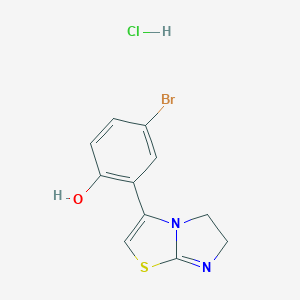
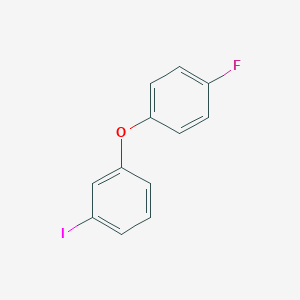
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)
![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)


